

Vicagrel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, third-generation thienopyridine antiplatelet agent designed to overcome some of the limitations of earlier drugs in its class, such as clopidrel. As a potent and irreversible antagonist of the P2Y12 receptor, **Vicagrel** plays a crucial role in inhibiting platelet activation and aggregation, making it a significant area of interest in the management of thrombotic diseases. This technical guide provides a comprehensive overview of **Vicagrel**'s chemical structure, its physicochemical and pharmacokinetic properties, and its mechanism of action, with a focus on the underlying experimental methodologies.

Chemical Structure and Physicochemical Properties

Vicagrel, chemically known as methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate, is an acetate derivative of clopidogrel. Its chemical structure is characterized by a thienopyridine core, which is essential for its antiplatelet activity.

Table 1: Chemical and Physicochemical Properties of Vicagrel



Property	Value	Source
IUPAC Name	methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate	
CAS Number	1314081-53-2	_
Molecular Formula	C18H18CINO4S	
Molecular Weight	379.86 g/mol	
pKa (Strongest Basic)	4.23 (Predicted)	DrugBank
Water Solubility	0.00386 mg/mL (Predicted)	DrugBank
logP	3.81 (Predicted)	DrugBank
Solubility	Soluble in DMSO	MedKoo Biosciences

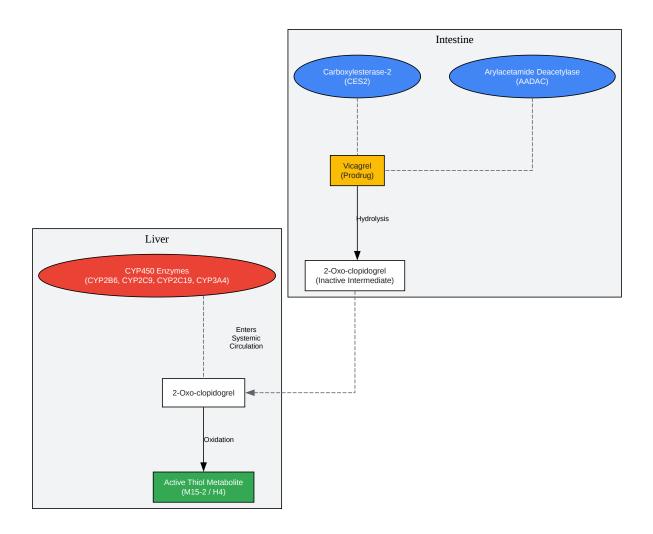
Pharmacokinetic Properties

Vicagrel is a prodrug that requires metabolic activation to exert its therapeutic effect. A key feature of **Vicagrel** is its bioactivation pathway, which bypasses the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, a major factor in clopidogrel resistance.

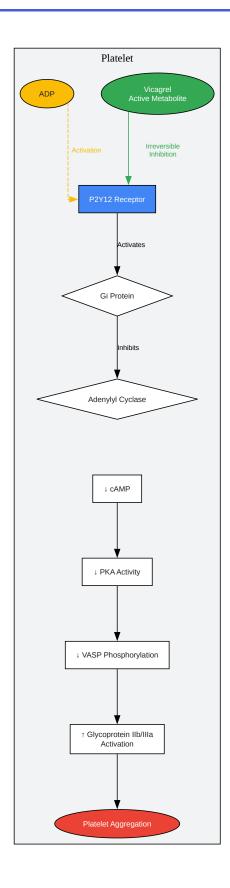
Bioactivation Pathway

The bioactivation of **Vicagrel** is a two-step process. The first step involves hydrolysis by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine to form an inactive intermediate, 2-oxo-clopidogrel. This intermediate is then oxidized by various CYP450 enzymes (CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, M15-2 (also referred to as H4).









Click to download full resolution via product page



 To cite this document: BenchChem. [Vicagrel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093363#chemical-structure-and-properties-of-vicagrel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com